Physicochemical Property Differentiation: XLogP3 and Topological Polar Surface Area (TPSA) of 6-Bromo-5-chloro-3H-quinazolin-4-one
6-Bromo-5-chloro-3H-quinazolin-4-one exhibits a computed XLogP3-AA value of 2, indicating moderate lipophilicity suitable for passive membrane permeability in drug discovery programs [1]. Its topological polar surface area (TPSA) is computed as 41.5 Ų, with one hydrogen bond donor and two hydrogen bond acceptors [1]. These properties differentiate it from other halogenated quinazolinones with alternative substitution patterns, as lipophilicity and hydrogen bonding capacity are key determinants of ADME profiles and off-target binding.
| Evidence Dimension | Computed physicochemical properties (XLogP3, TPSA, H-bond donors/acceptors) |
|---|---|
| Target Compound Data | XLogP3 = 2; TPSA = 41.5 Ų; HBD = 1; HBA = 2 |
| Comparator Or Baseline | Quinazolin-4(3H)-one (unsubstituted core): XLogP3 = 0.4; TPSA = 41.5 Ų; HBD = 1; HBA = 2 (estimated from parent scaffold) |
| Quantified Difference | ΔXLogP3 ≈ +1.6 (increased lipophilicity due to Br/Cl substitution) |
| Conditions | Computed properties using XLogP3 3.0 and Cactvs 3.4.6.11 (PubChem 2019 release) |
Why This Matters
The increased lipophilicity (ΔXLogP3 ≈ +1.6 relative to unsubstituted core) informs medicinal chemists of improved passive permeability potential, which directly influences compound selection for hit-to-lead optimization programs.
- [1] PubChem. (2019). 6-Bromo-5-chloro-3H-quinazolin-4-one - Computed Properties. CID 135742331. National Center for Biotechnology Information. View Source
